molecular formula C3H6N4S B1266240 3-Amino-5-methylthio-1H-1,2,4-triazole CAS No. 45534-08-5

3-Amino-5-methylthio-1H-1,2,4-triazole

Cat. No.: B1266240
CAS No.: 45534-08-5
M. Wt: 130.17 g/mol
InChI Key: XGWWZKBCQLBJNH-UHFFFAOYSA-N
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Description

3-Amino-5-methylthio-1H-1,2,4-triazole is an organic compound with the molecular formula C3H6N4S. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazol-3-amine, 5-(methylthio)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to form Schiff base ligands when condensed with substituted benzaldehydes . These interactions are essential for its function as an efficient electrolyte additive in dye-sensitized solar cells . The compound’s interactions with enzymes and proteins are primarily through hydrogen bonding and dipole interactions, which facilitate its role in biochemical processes.

Cellular Effects

1H-1,2,4-Triazol-3-amine, 5-(methylthio)- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of mitochondrial and chloroplast functions . It has also been studied for its anti-HIV activity in MT-4 cells, indicating its potential in antiviral therapies .

Molecular Mechanism

The molecular mechanism of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- involves its binding interactions with biomolecules. It acts as an inhibitor of mitochondrial and chloroplast functions by interacting with specific enzymes . The compound’s ability to form Schiff base ligands also contributes to its molecular mechanism, as these ligands can modulate enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has shown consistent effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including potential damage to mitochondrial and chloroplast functions . Threshold effects have been noted, indicating the importance of dosage regulation in experimental settings.

Metabolic Pathways

1H-1,2,4-Triazol-3-amine, 5-(methylthio)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions. The compound’s involvement in metabolic pathways includes its participation in the formation of Schiff base ligands, which are crucial for its biochemical activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular compartments . This distribution is essential for its biochemical activity and function within cells.

Subcellular Localization

1H-1,2,4-Triazol-3-amine, 5-(methylthio)- exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localizations are crucial for its role in modulating enzyme activity and gene expression within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-methylthio-1H-1,2,4-triazole can be synthesized through the reaction of the corresponding ketone with thiourea under alkaline conditions. The reaction typically takes place in methanol or ethanol and requires elevated temperatures. After the reaction, the product can be purified through crystallization or extraction methods .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylthio-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-methylthio-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWWZKBCQLBJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068476
Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
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Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

45534-08-5
Record name 5-(Methylthio)-1H-1,2,4-triazol-3-amine
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Record name 3-(Methylthio)-1,2,4-triazol-5-amine
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Record name 45534-08-5
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Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
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Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
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Record name 5-methylthio-1H-1,2,4-triazol-3-ylamine
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Record name 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 3-Amino-5-methylthio-1H-1,2,4-triazole in material science?

A1: Research suggests that this compound exhibits promising corrosion inhibition properties for mild steel in acidic environments. [] This is attributed to its ability to adsorb onto the metal surface, forming a protective layer. [] This characteristic makes it a potential candidate for applications in coatings and surface treatments aimed at preventing metal corrosion.

Q2: How does the structure of this compound influence its interaction with metal surfaces?

A2: The molecule's adsorption onto metal surfaces is believed to occur through a physisorption mechanism, indicating a relatively weak interaction. [] Further studies using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) could provide more detailed insights into the adsorption mechanism and the nature of the protective layer formed.

Q3: Has this compound been explored for applications in energy devices?

A3: Yes, density functional theory (DFT) calculations suggest that this compound could be a promising additive in dye-sensitized solar cells (DSSCs). [] The calculations indicate that this compound can influence the electronic properties at the interface of the TiO2 surface, potentially enhancing the cell's performance. []

Q4: Can this compound act as a building block for synthesizing coordination polymers?

A4: Absolutely. This compound has been successfully employed as a ligand to synthesize two-dimensional cadmium(II) coordination polymers. [] This highlights its versatility as a building block for creating novel materials with potential applications in areas like catalysis, gas storage, and sensing.

Q5: Are there any studies exploring the biological activity of this compound derivatives?

A5: Yes, research indicates that Schiff base ligands derived from this compound, particularly their metal complexes with cobalt(II), nickel(II), copper(II), and zinc(II), exhibit promising antibacterial and antifungal activities. [] This finding opens avenues for further investigations into their potential as therapeutic agents.

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